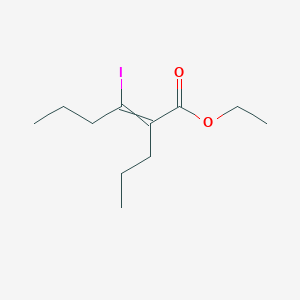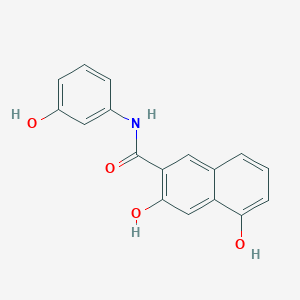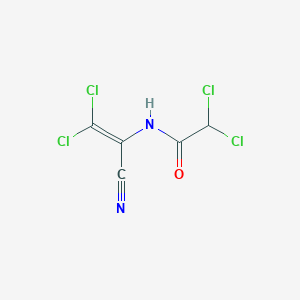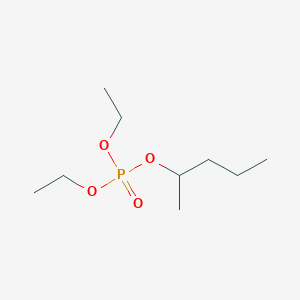![molecular formula C15H13IN2O2 B12581110 N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B12581110.png)
N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide is a chemical compound with the molecular formula C15H13IN2O2 and a molecular weight of 380.18 g/mol . This compound is characterized by the presence of an iodine atom, a hydroxyphenyl group, and a benzohydrazide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide typically involves the condensation of 2-hydroxyacetophenone with 3-iodobenzohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by purification of the product through recrystallization .
Analyse Des Réactions Chimiques
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide can be compared with other similar compounds, such as:
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-methoxybenzohydrazide: This compound has a methoxy group instead of an iodine atom, which affects its chemical reactivity and biological activity.
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-furohydrazide: This compound contains a furoyl group instead of a benzoyl group, leading to differences in its chemical and biological properties.
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide stands out due to the presence of the iodine atom, which imparts unique reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C15H13IN2O2 |
|---|---|
Poids moléculaire |
380.18 g/mol |
Nom IUPAC |
N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-3-iodobenzamide |
InChI |
InChI=1S/C15H13IN2O2/c1-10(13-7-2-3-8-14(13)19)17-18-15(20)11-5-4-6-12(16)9-11/h2-9,19H,1H3,(H,18,20)/b17-10- |
Clé InChI |
VVOBOCWTMHCQBQ-YVLHZVERSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=CC(=CC=C1)I)/C2=CC=CC=C2O |
SMILES canonique |
CC(=NNC(=O)C1=CC(=CC=C1)I)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanone, 2-[4-(dimethylamino)phenyl]-](/img/structure/B12581032.png)
![4-Pyridinecarboxamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12581039.png)



![4-[2-(Undecylamino)ethylamino]butan-1-ol](/img/structure/B12581079.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane](/img/structure/B12581090.png)


![2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid](/img/structure/B12581097.png)
![2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B12581104.png)
![2-({1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581112.png)
![2-[(Naphthalen-1-yl)oxy]pyridine](/img/structure/B12581120.png)
